N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide
Description
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEAXJMWGAWVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide typically involves the condensation of quinoxaline derivatives with thiophenesulfonamide. One common method involves the reaction of 2-quinoxalinylamine with 3-bromophenylthiophenesulfonamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide has shown potential as an antimicrobial agent. Studies indicate that similar compounds exhibit significant activity against various bacterial and fungal strains, suggesting that this compound may also possess these properties due to its structural characteristics.
2. Anticancer Properties
Research has highlighted the anticancer potential of quinoxaline derivatives, with specific studies demonstrating that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives tested against human cancer cell lines such as HCT-116 and MCF-7 have shown promising results with IC50 values indicating effective antiproliferative activity . The mechanism may involve targeting specific enzymes or receptors critical for cancer cell survival.
Medicinal Chemistry
1. Drug Development
The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents aimed at treating various diseases. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacological studies.
2. Mechanism of Action
The mechanism of action likely involves interactions with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. This interaction can disrupt normal cellular functions, leading to apoptosis in cancerous cells or inhibition of microbial growth.
Industrial Applications
1. Agrochemicals
Due to its bioactive properties, this compound may find applications in the development of agrochemicals, including herbicides and insecticides. The sulfonamide group is known for enhancing the biological activity of compounds used in agricultural settings.
2. Material Science
The compound's unique chemical structure also allows it to be utilized in material science for synthesizing new materials with specific properties, potentially serving as catalysts or intermediates in various chemical reactions.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Biological | Antimicrobial and anticancer activities; potential interactions with cellular targets |
| Medicinal Chemistry | Development of therapeutic agents; mechanisms targeting enzymes and DNA synthesis |
| Industrial | Use in agrochemicals; potential applications in material science |
Case Studies
- Anticancer Activity Study : A series of quinoxaline derivatives were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). Out of 25 screened compounds, several exhibited low micromolar activity, suggesting that this compound may have similar effects due to its structural analogies .
- Antimicrobial Studies : Preliminary investigations into related quinoxaline derivatives have shown significant antimicrobial activity against various pathogens, indicating that this compound could be effective against infections caused by resistant strains.
Mechanism of Action
The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, while the thiophenesulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline-Based Sulfonamides
N-{3-[(2-Ethylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
- Molecular Formula : C₂₂H₂₀N₄O₂S
- Molecular Weight : 404.49 g/mol .
- Key Differences: Replaces the thiophenesulfonamide group with a benzenesulfonamide and introduces a 2-ethylphenylamino substituent on the quinoxaline.
- Implications: The bulkier ethylphenyl group may reduce binding flexibility compared to the simpler 2-quinoxalinylphenyl group in the target compound. This could lower affinity for certain receptors but improve selectivity.
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
- Molecular Formula : C₁₇H₂₀N₄O₂S₂
- Molecular Weight : 376.5 g/mol .
- Key Differences: Features a pentylamino substituent on the quinoxaline instead of a phenyl group.
- Implications: The aliphatic pentyl chain increases hydrophobicity (XLogP3 = 4.2 vs.
Activity Data
Thiophenesulfonamide Derivatives with Varied Cores
STF-083010 (N-[(2-Hydroxy-1-naphthalenyl)methylene]-2-thiophenesulfonamide)
- Molecular Formula : C₁₅H₁₂N₂O₃S₂
- Molecular Weight : 340.41 g/mol .
- Key Differences: Replaces the quinoxaline-phenyl group with a naphthalene-hydroxymethylene moiety.
- Implications : Acts as a potent IRE1α inhibitor (IC₅₀ ~30 µM in cellular assays), suggesting that the naphthalene group is critical for this activity .
MK6-83 (5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide)
- Molecular Formula : C₁₆H₁₈N₂O₂S₂
- Molecular Weight : 342.46 g/mol .
- Key Differences : Incorporates a piperidinyl group on the phenyl ring.
- Implications : The basic piperidine nitrogen enhances solubility and may facilitate interactions with charged residues in target proteins.
Activity Data
Sulfonamide-Based ET Receptor Antagonists
N-(5-Isoxazolyl)-2-thiophenesulfonamide Derivatives
Physicochemical and Pharmacokinetic Profiles
Molecular Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| This compound | 367.45 | ~3.5 | 2 / 7 |
| N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | 376.5 | 4.2 | 2 / 7 |
| STF-083010 | 340.41 | ~2.8 | 2 / 6 |
- Trends : Higher hydrophobicity (XLogP3 > 4) correlates with improved membrane permeability but may limit aqueous solubility .
Biological Activity
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of sulfonamides known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a quinoxaline moiety attached to a thiophenesulfonamide structure, which is believed to contribute to its biological activity.
Antimicrobial Properties
Numerous studies have reported the antimicrobial efficacy of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, a study on oxadiazole-sulfonamide derivatives showed promising antibacterial activity against five bacterial strains, suggesting that modifications in the sulfonamide structure can enhance efficacy against pathogens .
The biological activity of this compound may involve multiple mechanisms. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation .
- Induction of Apoptosis : The capacity to induce apoptosis in cancer cells has been observed in other thiophene derivatives, indicating a possible mechanism for this compound .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated through computational models or experimental studies. Current research suggests that sulfonamides can exhibit varying degrees of toxicity depending on their chemical structure and biological targets .
Case Studies and Experimental Data
| Study | Compound | Biological Activity | Methodology |
|---|---|---|---|
| Wu et al. (1999) | 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure; coronary resistance | Isolated rat heart model |
| Schwartz et al. (1995) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibition | In vitro assays |
| Figueroa Valverde et al. (2020) | Various thiophene derivatives | Induced apoptosis in cancer cells | Cell culture assays |
Q & A
Q. What combination therapies synergize with this compound in resistant cancer models?
- Methodological Answer : Screen with FDA-approved agents (e.g., paclitaxel, cisplatin) using Chou-Talalay synergy plots (CompuSyn). Mechanistic studies (RNA-seq) may reveal pathway crosstalk (e.g., Akt/mTOR and ER stress). In vivo validation requires PDX models with matched genomic profiles (e.g., PTEN-null tumors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
